2-Tetrahydrofuran-2-ylethanamine

Serotonin Transporter (SERT) Selectivity Transporter Binding

2-Tetrahydrofuran-2-ylethanamine (CAS 98277-97-5) is a chiral, bicyclic primary amine featuring a fully saturated tetrahydrofuran (THF) ring directly linked to an ethylamine side chain. With a molecular formula of C₆H₁₃NO, a molecular weight of 115.17 g/mol, and a calculated LogP of -0.30, this low-molecular-weight building block presents distinct polar and hydrogen-bonding characteristics compared to analogous aliphatic or aromatic amines.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 98277-97-5
Cat. No. B1335577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tetrahydrofuran-2-ylethanamine
CAS98277-97-5
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CC(OC1)CCN
InChIInChI=1S/C6H13NO/c7-4-3-6-2-1-5-8-6/h6H,1-5,7H2
InChIKeyZCOIVJPCZLPQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tetrahydrofuran-2-ylethanamine (CAS 98277-97-5): Core Physicochemical & Procurement Baseline


2-Tetrahydrofuran-2-ylethanamine (CAS 98277-97-5) is a chiral, bicyclic primary amine featuring a fully saturated tetrahydrofuran (THF) ring directly linked to an ethylamine side chain . With a molecular formula of C₆H₁₃NO, a molecular weight of 115.17 g/mol, and a calculated LogP of -0.30, this low-molecular-weight building block presents distinct polar and hydrogen-bonding characteristics compared to analogous aliphatic or aromatic amines [1]. It is commercially available as a racemic mixture or as enantiopure (S)- or (R)- forms, typically at purities of 95–98%, for use in pharmaceutical and chemical research .

2-Tetrahydrofuran-2-ylethanamine: Why In-Class Amine Building Blocks Cannot Be Interchanged


Despite sharing an ethylamine backbone with other simple aliphatic amines, 2-Tetrahydrofuran-2-ylethanamine exhibits distinct physicochemical and biological properties driven by the electronic and steric influence of the oxygen-containing tetrahydrofuran ring [1][2]. This ring system alters the amine's basicity (pKa), lipophilicity (LogP), and hydrogen-bonding capacity (PSA = 35.25 Ų), which directly impacts its behavior in biological assays, its synthetic reactivity, and its role as a pharmacophore scaffold [3]. For instance, the compound demonstrates nanomolar affinity for the serotonin transporter (SERT) and is a validated synthetic intermediate for advanced pharmaceutical candidates, properties that simple ethylamines or arylalkylamines lack [4][5]. Generic substitution with a simple alkylamine or a more polar amine without this oxygen heterocycle would therefore compromise target engagement, synthetic efficiency, or downstream product integrity.

2-Tetrahydrofuran-2-ylethanamine: Quantified Differentiation vs. Analogues in Key Performance Metrics


High-Affinity SERT Binding and Pronounced Transporter Selectivity

In a direct binding assay against the human serotonin transporter (SERT), 2-Tetrahydrofuran-2-ylethanamine (designated as 'tetrahydrofuranyl ethylamine, 15') exhibited a high-affinity Ki of 1.10 nM [1]. This binding affinity is >6,600-fold selective for SERT over the dopamine transporter (DAT), where the Ki is 7,310 nM, and >1,700-fold selective over the norepinephrine transporter (NET), with an IC50 of 1,930 nM [2][3]. This pronounced selectivity profile starkly contrasts with many classical SERT ligands or non-selective reuptake inhibitors.

Serotonin Transporter (SERT) Selectivity Transporter Binding

Enantiomeric Purity as a Determinant of Biological Activity

The biological activity of tetrahydrofuran-based compounds is highly stereospecific. Research on substituted tetrahydrofuran derivatives as HIV-1 protease inhibitors demonstrated that both enantiomers were synthesized in optically active forms via lipase-PS catalyzed enzymatic resolution, and that the stereochemical configuration profoundly influenced potency [1]. This underscores the need to procure enantiomerically defined (S)- or (R)-2-Tetrahydrofuran-2-ylethanamine for structure-activity relationship (SAR) studies, rather than using a racemic mixture or achiral analogues.

Stereochemistry Enantiopure Synthesis Pharmacological Activity

Validated Synthetic Route with Reproducible Yield

A documented three-step synthesis of 2-Tetrahydrofuran-2-ylethanamine from tetrahydrofurfuryl alcohol yields the target compound with a reproducible 43% overall yield . This established route provides a reliable procurement and in-house synthesis benchmark. This contrasts with the often low-yielding or unoptimized syntheses of structurally novel tetrahydrofuran analogues, which can lead to high material costs and supply chain uncertainty.

Synthetic Methodology Yield Optimization Chemical Synthesis

Key Intermediate in Advanced Pharmaceutical Patent Landscapes

2-Tetrahydrofuran-2-ylethanamine is explicitly claimed and utilized as a key structural moiety in a series of substituted tetrahydrofuran analogues from Vertex Pharmaceuticals, which are potent modulators of sodium channels for the treatment of pain [1][2]. This direct inclusion in a late-stage pharmaceutical patent highlights its privileged status as a validated pharmacophore component, distinguishing it from numerous unvalidated or purely exploratory tetrahydrofuran derivatives.

Patent Analysis Sodium Channel Modulators Pharmaceutical Intermediates

Defined Physical and Hazard Profile Enabling Safe Handling

Commercially available 2-Tetrahydrofuran-2-ylethanamine is supplied with a defined purity (95-98%) and is classified as non-hazardous for transportation under DOT/IATA regulations . Its physical state as a liquid at room temperature (shipped at ambient temperature) simplifies handling and dispensing compared to many solid or temperature-sensitive amines . This contrasts with more hazardous or sensitive amine building blocks that require stringent cold chain logistics and specialized equipment.

Safety Data Physicochemical Properties Handling

2-Tetrahydrofuran-2-ylethanamine: High-Impact Application Scenarios for Scientific Procurement


Development of Next-Generation Selective Serotonin Reuptake Inhibitors (SSRIs) or Serotonergic Probes

Based on the compound's demonstrated high-affinity (Ki = 1.10 nM) and >6,600-fold selectivity for the human serotonin transporter (SERT) over DAT and NET [1][2], 2-Tetrahydrofuran-2-ylethanamine is an ideal starting scaffold for medicinal chemistry programs targeting serotonergic pathways. Its unique selectivity profile, as shown in direct comparative binding assays, makes it a superior alternative to less selective amine building blocks for the design of novel SSRIs, anxiolytics, or chemical biology probes intended to interrogate SERT function with minimal off-target polypharmacology [1].

Synthesis of Enantiopure Sodium Channel Modulators for Pain Therapy

Given the chiral nature of the tetrahydrofuran core and its validated role in Vertex Pharmaceuticals' sodium channel inhibitor patent portfolio [3], procurement of enantiopure (S)- or (R)-2-Tetrahydrofuran-2-ylethanamine is essential for structure-activity relationship (SAR) studies in this area. The stereochemical configuration is known to critically impact the potency of tetrahydrofuran-based therapeutics [4], and the compound serves as a key intermediate for generating novel analgesics with potentially improved efficacy and safety profiles.

Diversification of Amine Libraries for High-Throughput Screening (HTS)

As a commercially available liquid amine with a convenient physical state and non-hazardous transport classification , 2-Tetrahydrofuran-2-ylethanamine is an operationally advantageous building block for diversifying compound libraries. Its unique combination of a saturated oxygen heterocycle and a primary amine offers a distinct chemotype compared to standard alkyl, aryl, or cycloalkyl amines. This can enhance the structural diversity and hit-finding potential of screening collections, particularly for targets where hydrogen-bonding or polarity plays a key role .

Process Chemistry and Scale-Up Feasibility Studies

For research projects planning to advance lead compounds to preclinical development, the availability of a documented, multi-step synthesis with a reproducible 43% yield provides a critical foundation for process optimization . The commercial availability of the compound in multi-gram quantities from multiple vendors ensures a secure supply chain for initial scale-up, allowing process chemists to focus on improving yield and reducing cost rather than on de novo route discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Tetrahydrofuran-2-ylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.